(3S)-6,7-Dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one (3S)-6,7-Dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one Hydrastine is one of the main active components of the medicinal plant, Hydrastis canadensis, which is used in many dietary supplements intended to enhance the immune system.
Brand Name: Vulcanchem
CAS No.: 118-08-1
VCID: VC0530136
InChI: InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3
SMILES: CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol

(3S)-6,7-Dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one

CAS No.: 118-08-1

Inhibitors

VCID: VC0530136

Molecular Formula: C21H21NO6

Molecular Weight: 383.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(3S)-6,7-Dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one - 118-08-1

CAS No. 118-08-1
Product Name (3S)-6,7-Dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one
Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
IUPAC Name 6,7-dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3
Standard InChIKey JZUTXVTYJDCMDU-UHFFFAOYSA-N
Isomeric SMILES CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
SMILES CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Canonical SMILES CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Appearance Solid powder
Melting Point 132.0 °C
Description Hydrastine is one of the main active components of the medicinal plant, Hydrastis canadensis, which is used in many dietary supplements intended to enhance the immune system.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms eta-hydrastine
hydrastine
hydrastine hydrochloride, (S-(R*,S*))-isomer
hydrastine, (R-(R*,R*))-isomer
hydrastine, (R-(R*,S*))-isomer
isocoryne
Reference 1: Xun Z, Liu D, Huang R, He S, Hu D, Guo X, Xian Y. Simultaneous determination of eight alkaloids and oleandrin in herbal cosmetics by dispersive solid-phase extraction coupled with ultra high performance liquid chromatography and tandem mass spectrometry. J Sep Sci. 2017 May;40(9):1966-1973. doi: 10.1002/jssc.201601427. Epub 2017 Apr 19. PubMed PMID: 28317265.
2: Guo B, Li X, Song S, Chen M, Cheng M, Zhao D, Li F. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity. Oncol Rep. 2016 Apr;35(4):2246-56. doi: 10.3892/or.2016.4594. Epub 2016 Jan 25. PubMed PMID: 26821251.
3: Fadaeinasab M, Taha H, Fauzi PN, Ali HM, Widyawaruyanti A. Anti-malarial Activity of Isoquinoline Alkaloids from the Stem Bark of Actinodaphne macrophylla. Nat Prod Commun. 2015 Sep;10(9):1541-2. PubMed PMID: 26594753.
4: Song S, Li X, Guo J, Hao C, Feng Y, Guo B, Liu T, Zhang Q, Zhang Z, Li R, Wang J, Lin B, Li F, Zhao D, Cheng M. Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors. Org Biomol Chem. 2015 Mar 28;13(12):3803-18. doi: 10.1039/c5ob00037h. PubMed PMID: 25705811.
5: Wang X, Zhu HJ, Munoz J, Gurley BJ, Markowitz JS. An ex vivo approach to botanical-drug interactions: a proof of concept study. J Ethnopharmacol. 2015 Apr 2;163:149-56. doi: 10.1016/j.jep.2015.01.021. Epub 2015 Jan 24. PubMed PMID: 25623616; PubMed Central PMCID: PMC4355093.
6: Gupta PK, Barone G, Gurley BJ, Fifer EK, Hendrickson HP. Hydrastine pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans. Drug Metab Dispos. 2015 Apr;43(4):534-52. doi: 10.1124/dmd.114.059410. Epub 2015 Jan 21. PubMed PMID: 25609220.
7: Nagy T, Kuki Á, Antal B, Nagy L, Purgel M, Sipos A, Nagy M, Zsuga M, Kéki S. Chiral differentiation of the noscapine and hydrastine stereoisomers by electrospray ionization tandem mass spectrometry. J Mass Spectrom. 2015 Jan;50(1):240-6. doi: 10.1002/jms.3527. PubMed PMID: 25601699.
8: Chen S, Wan L, Couch L, Lin H, Li Y, Dobrovolsky VN, Mei N, Guo L. Mechanism study of goldenseal-associated DNA damage. Toxicol Lett. 2013 Jul 31;221(1):64-72. doi: 10.1016/j.toxlet.2013.05.641. Epub 2013 Jun 5. PubMed PMID: 23747414.
9: Avula B, Wang YH, Khan IA. Quantitative determination of alkaloids from roots of Hydrastis canadensis L. and dietary supplements using ultra-performance liquid chromatography with UV detection. J AOAC Int. 2012 Sep-Oct;95(5):1398-405. PubMed PMID: 23175972.
10: Cech NB, Junio HA, Ackermann LW, Kavanaugh JS, Horswill AR. Quorum quenching and antimicrobial activity of goldenseal (Hydrastis canadensis) against methicillin-resistant Staphylococcus aureus (MRSA). Planta Med. 2012 Sep;78(14):1556-61. Epub 2012 Jul 18. PubMed PMID: 22814821; PubMed Central PMCID: PMC4527992.
11: Wangchuk P, Keller PA, Pyne SG, Willis AC, Kamchonwongpaisan S. Antimalarial alkaloids from a Bhutanese traditional medicinal plant Corydalis dubia. J Ethnopharmacol. 2012 Aug 30;143(1):310-3. doi: 10.1016/j.jep.2012.06.037. Epub 2012 Jul 14. PubMed PMID: 22796506.
12: Dawes ML, Brettell T. Analysis of goldenseal, Hydrastis canadensis L., and related alkaloids in urine using HPLC with UV detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Jan 1;880(1):114-8. doi: 10.1016/j.jchromb.2011.11.026. Epub 2011 Dec 2. PubMed PMID: 22177787.
13: Wang F, Cao BB, Liu Y, Huang Y, Peng YP, Qiu YH. Role of cerebellohypothalamic GABAergic projection in mediating cerebellar immunomodulation. Int J Neurosci. 2011 May;121(5):237-45. doi: 10.3109/00207454.2010.544431. PubMed PMID: 21545305.
14: National Toxicology Program. Toxicology and carcinogenesis studies of goldenseal root powder (Hydrastis Canadensis) in F344/N rats and B6C3F1 mice (feed studies). Natl Toxicol Program Tech Rep Ser. 2010 Aug;(562):1-188. PubMed PMID: 21372858.
15: Dhopeshwarkar AS, Jain S, Liao C, Ghose SK, Bisset KM, Nicholson RA. The actions of benzophenanthridine alkaloids, piperonyl butoxide and (S)-methoprene at the G-protein coupled cannabinoid CB₁ receptor in vitro. Eur J Pharmacol. 2011 Mar 1;654(1):26-32. doi: 10.1016/j.ejphar.2010.11.033. Epub 2010 Dec 21. PubMed PMID: 21172340.
16: Ettefagh KA, Burns JT, Junio HA, Kaatz GW, Cech NB. Goldenseal (Hydrastis canadensis L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition. Planta Med. 2011 May;77(8):835-40. doi: 10.1055/s-0030-1250606. Epub 2010 Dec 14. PubMed PMID: 21157683; PubMed Central PMCID: PMC3100400.
17: Bain AD, Hughes DW, Anand CK, Nie Z, Robertson VJ. Problems, artifacts and solutions in the INADEQUATE NMR experiment. Magn Reson Chem. 2010 Aug;48(8):630-41. doi: 10.1002/mrc.2639. PubMed PMID: 20589732.
18: Douglas JA, Follett JM, Parmenter GA, Sansom CE, Perry NB, Littler RA. Seasonal variation of biomass and bioactive alkaloid content of goldenseal, Hydrastis canadensis. Fitoterapia. 2010 Oct;81(7):925-8. doi: 10.1016/j.fitote.2010.06.006. Epub 2010 Jun 13. PubMed PMID: 20550958.
19: Kamath S, Skeels M, Pai A. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species. Chin Med. 2009 Aug 24;4:17. doi: 10.1186/1749-8546-4-17. PubMed PMID: 19703289; PubMed Central PMCID: PMC2744916.
20: Gupta PK, Hubbard M, Gurley B, Hendrickson HP. Validation of a liquid chromatography-tandem mass spectrometric assay for the quantitative determination of hydrastine and berberine in human serum. J Pharm Biomed Anal. 2009 May 1;49(4):1021-6. doi: 10.1016/j.jpba.2009.01.036. Epub 2009 Feb 6. PubMed PMID: 19269122.
PubChem Compound 1309
Last Modified Nov 11 2021
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